
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol” is a biochemical used for proteomics research . It has a molecular weight of 298.42 .
Molecular Structure Analysis
The molecular formula of this compound is C20H26O2 . The exact mass is 298.19300 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 298.41900 . The exact mass is 298.19300 . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
- A study focused on converting (17β)-13-Ethyl-3-methoxygona-1,3,5(10),9(11)-tetraen-17β-ol into various derivatives through hydroboration-chromic acid oxidation, exploring new compounds and their chemical structures using IR, UV, NMR, and MS spectroscopy (Hui, 1992).
- Another study investigated the epimerization of this compound, highlighting the importance of controlling reaction conditions for specific configurations (Weng Ling-ling, 2002).
Synthetic Methods and Biological Activity
- Research on the total synthesis of various steroids, including (17β)-13-Ethyl-3-methoxygona-1,3,5(10)-trienes, provided insights into their biological activities (Douglas et al., 1966).
- A study involving the synthesis and crystal structure analysis of a 1,11-methano-steroid derivative shed light on the compound's molecular arrangement, contributing to the understanding of its potential applications (Pitt et al., 1976).
Applications in Analytical Chemistry
- Research on m-Chloroperbenzoic Acid Oxidation of this compound contributed to understanding its chemical behavior and potential applications in analytical chemistry (Hui, 1992).
Novel Compounds and Derivatives
- A study on novel 13β- and 13α-d-homo steroids focused on the synthesis of 17a-carboxamido-D-homoestra-1,3,5(10),17-tetraene derivatives, exploring new avenues for steroid derivatives (Takács et al., 2010).
Anti-cancer Research
- Research into the anti-cancer effects of related compounds demonstrated their potential in oncology, providing a basis for further exploration of (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol derivatives in this field (Theron et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "2-naphthol", "sodium ethoxide", "methylmagnesium bromide", "3-bromo-1-propene", "sodium hydride", "2-methyl-2-butanol", "chromium(III) oxide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-methoxychalcone.", "Step 2: Cyclization of 4-methoxychalcone with 2-naphthol in the presence of sulfuric acid to form (E)-2-(4-methoxyphenyl)-3-(naphthalen-2-yl)chromen-4-one.", "Step 3: Reduction of (E)-2-(4-methoxyphenyl)-3-(naphthalen-2-yl)chromen-4-one with methylmagnesium bromide to form (E)-2-(4-methoxyphenyl)-3-(naphthalen-2-yl)chroman-4-ol.", "Step 4: Reaction of (E)-2-(4-methoxyphenyl)-3-(naphthalen-2-yl)chroman-4-ol with 3-bromo-1-propene in the presence of sodium hydride to form (E)-3-(4-methoxyphenyl)-4-(naphthalen-2-yl)but-3-en-1-ol.", "Step 5: Protection of the hydroxyl group in (E)-3-(4-methoxyphenyl)-4-(naphthalen-2-yl)but-3-en-1-ol with 2-methyl-2-butanol in the presence of sulfuric acid to form (E)-3-(4-methoxyphenyl)-4-(naphthalen-2-yl)-2-methyl-2-butyl but-3-en-1-ol.", "Step 6: Oxidation of (E)-3-(4-methoxyphenyl)-4-(naphthalen-2-yl)-2-methyl-2-butyl but-3-en-1-ol with chromium(III) oxide to form (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol." ] } | |
CAS-Nummer |
59126-63-5 |
Produktname |
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol |
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.426 |
IUPAC-Name |
(8R,9S,13S,14S,17R)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
QZNDMYQKEAEONA-OBKDMQGPSA-N |
SMILES |
CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)
![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)
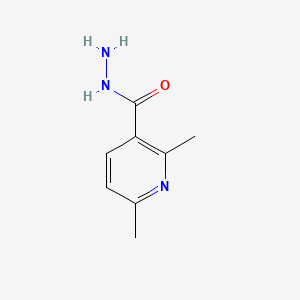
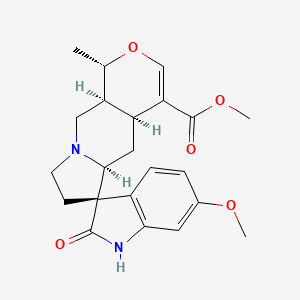
![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)
![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)
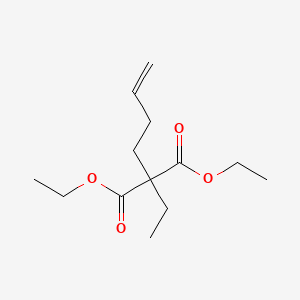
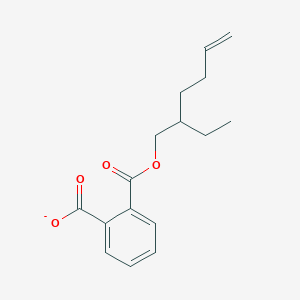
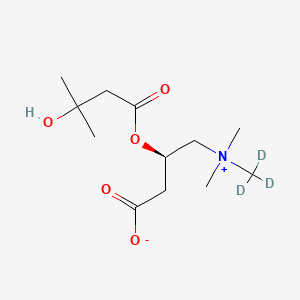
![(1R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B568827.png)